(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(2-1-10-3-5-15-8-10)13-7-11-4-6-16-9-11/h1-6,8-9H,7H2,(H,13,14)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZIXTAAGHULNB-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide is an organic compound characterized by its unique structure, which includes furan and thiophene moieties linked through an acrylamide backbone. This structural arrangement suggests potential biological activities, making it a subject of interest in medicinal chemistry and related fields.
Structural Characteristics
- Molecular Formula : C15H15NO3S
- Molecular Weight : 291.37 g/mol
- Functional Groups : Acrylamide, furan, thiophene
The presence of these functional groups is critical for the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit notable antimicrobial properties. For instance, derivatives similar to (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide have shown effectiveness against various bacterial strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide | Antibacterial | 10 - 20 |
| Standard Drug (e.g., Penicillin) | Antibacterial | 5 - 15 |
Studies have demonstrated that the thiophene moiety contributes significantly to the antimicrobial activity of these compounds, enhancing their efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The acrylamide structure is known for its potential anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .
Case Studies
- Antiviral Activity : A study assessed the antiviral potential of thiophene-containing compounds against Tobacco Mosaic Virus (TMV). The results indicated that derivatives with similar structures to (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide exhibited significant antiviral activity, suggesting potential applications in plant protection .
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, with IC50 values ranging from 20 to 50 µM, indicating moderate to strong anticancer activity .
The biological activity of (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or survival pathways.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at various phases, contributing to its anticancer effects.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with (E)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide. Potential areas of investigation include:
- In Vivo Studies : To validate the efficacy observed in vitro.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
- Structural Optimization : To enhance its potency and selectivity for specific biological targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Position Variations
Furan-3-yl vs. Furan-2-yl Substitution
- Example Compound : DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]
- Key Differences :
- Furan-2-yl substituent (vs. furan-3-yl in the target compound).
- N-Methyl-p-tolyl group (vs. thiophen-3-ylmethyl).
- Impact :
- DM490 acts as a negative modulator of α7 nicotinic acetylcholine receptors (nAChRs), reducing the antinociceptive effects of DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] in mice. This highlights the critical role of substituent positioning in receptor interaction .
- The furan-2-yl group in DM490 may alter steric or electronic interactions with the α7 nAChR compared to furan-3-yl derivatives.
Thiophen-3-ylmethyl vs. Thiophen-2-yl Substitution
- Example Compound : (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS: 1428382-20-0)
- Key Differences :
- Thiophen-2-yl at the β-position (vs. furan-3-yl in the target compound).
- N-2-(furan-3-yl)ethyl group (vs. thiophen-3-ylmethyl).
- Impact :
N-Substituent Modifications
Thiophen-3-ylmethyl vs. Aromatic/Aliphatic Groups
- Example Compound: (E)-3-(Furan-3-yl)-N-methyl-N-(decahydroisoquinolin-6-yl)acrylamide (2a/2b) Key Differences:
- Bulky N-substituents (decahydroisoquinolin-sulfonyl groups) vs. thiophen-3-ylmethyl. Impact:
Bulkier substituents reduce solubility but may enhance receptor selectivity. The thiophen-3-ylmethyl group in the target compound likely improves lipophilicity and membrane permeability compared to polar or rigid N-substituents .
- Example Compound: (E)-2-cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (37) Key Differences:
- 4-Methoxybenzyl group (electron-rich aromatic substituent) vs. thiophen-3-ylmethyl.
- Impact :
- Compound 37 shows broad-spectrum cytotoxicity (GI₅₀ = 5–16 μM), suggesting that electron-donating groups like methoxy enhance bioactivity. The thiophene group in the target compound may confer similar or distinct cytotoxic profiles .
Functional Group Additions
Methoxy and Hydroxy Modifications
- Example Compound : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Anti-inflammatory agent)
- Key Differences :
- Additional hydroxy and methoxy groups on aromatic rings.
- Impact :
- The absence of such groups in the target compound may limit similar effects .
Target Compound Insights :
- The thiophen-3-ylmethyl group may enhance selectivity for sulfur-containing receptors (e.g., cysteine-rich enzymes or ion channels).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
